dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate
Description
This compound is a dipotassium salt featuring a steroidal cyclopenta[a]phenanthrene core modified with a sulfonatoethylamino side chain and a carboxylated oxane ring. Key structural elements include:
- Sulfonatoethylamino group: Enhances hydrophilicity and ionic character, improving solubility and stability in aqueous environments.
- Dipotassium counterions: Neutralize the sulfonate and carboxylate groups, influencing crystallinity and bioavailability.
Properties
Molecular Formula |
C32H51K2NO12S |
|---|---|
Molecular Weight |
752.0 g/mol |
IUPAC Name |
dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C32H53NO12S.2K/c1-16(4-7-23(35)33-12-13-46(41,42)43)19-5-6-20-24-21(9-11-32(19,20)3)31(2)10-8-18(14-17(31)15-22(24)34)44-30-27(38)25(36)26(37)28(45-30)29(39)40;;/h16-22,24-28,30,34,36-38H,4-15H2,1-3H3,(H,33,35)(H,39,40)(H,41,42,43);;/q;2*+1/p-2/t16-,17+,18-,19-,20+,21+,22+,24+,25?,26+,27-,28+,30-,31+,32-;;/m1../s1 |
InChI Key |
UIBABRIAUQCIQG-YKODZUJZSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H](C([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent attachment of various functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The sulfonatoethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while reduction of the ketone groups can yield alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups and the cyclopenta[a]phenanthrene core allow it to form strong interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Potential: Analogues like 4r and 4c show 70–90% yields and activity, suggesting the target’s sulfonato group could enhance efficacy against Gram-negative bacteria via membrane disruption .
- Solubility Advantage : The sulfonate and carboxylate groups likely confer superior water solubility (>50 mg/mL) compared to neutral steroids (e.g., MW 386.66, solubility <1 mg/mL) .
- Stability Concerns : Dipotassium salts may hydrolyze under acidic conditions, necessitating pH-controlled formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
